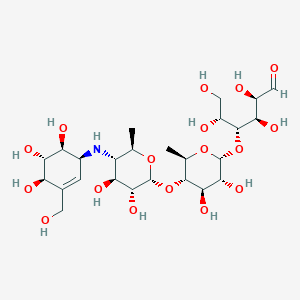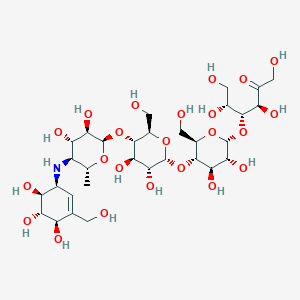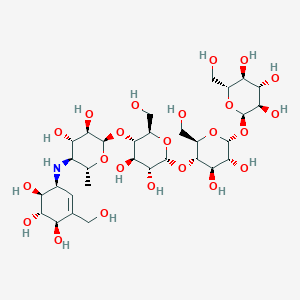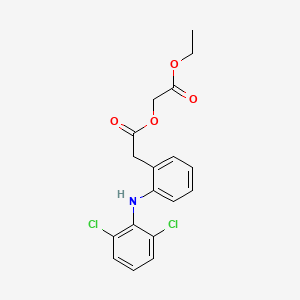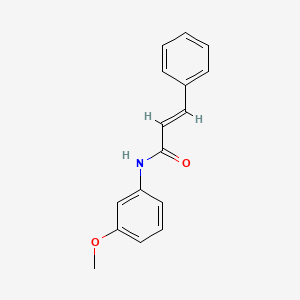
N-(3-Methoxyphenyl)Cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular formula of “this compound” is C16H15NO2 . The average mass is 253.296 Da and the monoisotopic mass is 253.110275 Da .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
N-(3-Methoxyphenyl)Cinnamamide und seine Derivate haben eine signifikante antimikrobielle Aktivität gegen verschiedene Arten von grampositiven und gramnegativen Bakterien sowie Pilzarten von Candida albicans gezeigt {svg_1} {svg_2}. Sie wurden auch auf die Biofilmbildung und die Biofilmbildung durch klinische Staphylococcus-Stämme untersucht {svg_3}.
Antitumoraktivität
Diese Verbindung und ihre Derivate wurden auf ihre Antitumoreigenschaften untersucht. In-vitro-Studien haben vielversprechende Ergebnisse gegen menschliche Zervixkarzinom-HeLa-, Ovarial-SKOV-3- und Brustkrebs-MCF-7-Zelllinien gezeigt {svg_4}.
Antioxidative Aktivität
This compound hat eine antioxidative Aktivität gezeigt. Es wurde mit Hilfe von 2,2-Diphenyl-1-picrylhydrazyl (DPPH) und 2,2′-Azino-bis(3-ethylbenzthiazolin-6-sulfonsäure) (ABTS)-Assays untersucht {svg_5}.
Kardioprotektive Eigenschaften
Die Verbindung zeigt ein kardioprotektives Profil, indem sie einer Vasokonstriktion vorbeugt und das Risiko von Komplikationen bei Bluthochdruck verringert {svg_6}.
α-Glucosidase-Inhibitorische Aktivität
This compound und seine Derivate wurden als potenzielle α-Glucosidase-Inhibitoren untersucht {svg_7}. Dies macht sie zu potenziellen Kandidaten für die Kontrolle von Diabetes.
Verwendung in Pd-katalysierten Reaktionen
This compound wurde als chiraler Ligand in Pd-katalysierten asymmetrischen Allylsubstitutionsreaktionen von Allylestern mit Indolen verwendet {svg_8}.
Synthese neuer Derivate
Die Verbindung wurde zur Synthese neuer Derivate verwendet, die oft stärkere biologische Aktivitäten als die Ausgangsverbindungen zeigen {svg_9}.
Antibakterielle Eigenschaften
Benzoylderivate mit Cinnamoylsubstitutionen, wie this compound, zeigen signifikante antibakterielle Eigenschaften gegen einige grampositive und gramnegative Bakterienstämme {svg_10}.
Safety and Hazards
Wirkmechanismus
Target of Action
N-(3-Methoxyphenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates, thereby reducing the absorption of glucose in the intestines .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is particularly beneficial for managing conditions like diabetes mellitus .
Pharmacokinetics
This suggests potential use as lead drug candidates .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates . This results in lower postprandial blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Biochemische Analyse
Biochemical Properties
N-(3-Methoxyphenyl)Cinnamamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit α-glucosidase inhibitory activity . In a study, it was found that this compound interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . The inhibitory activity of this compound on α-glucosidase is believed to be due to these interactions .
Cellular Effects
The effects of this compound on cells are not fully understood yet. It has been suggested that it may have significant antimicrobial activity. In one study, this compound and its derivatives were found to be active against Staphylococcus and Enterococcus species .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with α-glucosidase. Molecular docking studies have revealed that this compound interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction is believed to inhibit the activity of α-glucosidase, thereby exerting its effects .
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127033-74-3 |
Source


|
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

